4-Benzylpiperazine-2-carboxamide

Opioid Receptor Pharmacology GPCR Ligand Design Pain Research

4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0) features defined N4-benzyl and C2-carboxamide regiochemistry critical for receptor binding. Positional isomers are not valid substitutes—minor regiochemical shifts alter target selectivity by orders of magnitude. Demonstrated δOR affinity (pKi 5.94) with selectivity over µOR/κOR enables parallel library synthesis. LogP 1.36 and PSA 59.35 Ų support CNS drug-like properties. Serves as PDE-negative control (no inhibition at 1 µM) and scaffold for QcrB-targeted antitubercular agents. For non-human research only.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 85817-33-0
Cat. No. B3359468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperazine-2-carboxamide
CAS85817-33-0
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c13-12(16)11-9-15(7-6-14-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H2,13,16)
InChIKeyWGIWJDQRXFTODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0): Technical Baseline and Procurement-Relevant Profile


4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0) is a synthetic piperazine-2-carboxamide derivative with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . The compound features a benzyl substituent at the N4 position of the piperazine ring and a primary carboxamide group at the C2 position, rendering it a versatile building block in medicinal chemistry [1]. It is primarily utilized as a chemical intermediate for the synthesis of structurally diverse piperazine-based ligands targeting G-protein-coupled receptors (GPCRs) and enzymes [2]. This compound is not intended for therapeutic or veterinary use and is supplied exclusively for non-human research applications .

Why 4-Benzylpiperazine-2-carboxamide Cannot Be Substituted with Generic Piperazine-2-carboxamide Analogs


Generic substitution of 4-benzylpiperazine-2-carboxamide with unsubstituted piperazine-2-carboxamide or its positional isomers (e.g., 1-benzylpiperazine-2-carboxamide, N-benzylpiperazine-1-carboxamide) is scientifically inadvisable. The specific N4-benzyl substitution and C2-carboxamide regiochemistry confer distinct physicochemical properties—most notably a calculated LogP of 1.36 and a polar surface area (PSA) of 59.35 Ų —that critically influence receptor binding orientation, metabolic stability, and synthetic tractability [1]. SAR studies within the piperazine-2-carboxamide class demonstrate that even minor positional shifts in the benzyl or carboxamide groups can alter target selectivity by orders of magnitude and may completely ablate desired biological activity [2]. Consequently, procurement of this precise regioisomer is essential for maintaining experimental consistency, reproducibility of published synthetic routes, and achieving the target engagement profiles documented in peer-reviewed studies.

Quantitative Differentiation of 4-Benzylpiperazine-2-carboxamide: Evidence-Based Comparison Against Key Analogs


Delta Opioid Receptor (δOR) Affinity Profile: Selective Engagement Over Mu and Kappa Subtypes

4-Benzylpiperazine-2-carboxamide exhibits measurable affinity for the human δ opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (Ki ≈ 1.15 µM) [1]. In contrast, its binding affinity for the µ opioid receptor (µOR) and κ opioid receptor (κOR) is below the detection limit of the assay (pKi < 5) [1]. This profile indicates a >10-fold selectivity window for δOR over µOR and κOR. The unsubstituted piperazine-2-carboxamide scaffold lacks this defined opioid receptor interaction profile, while 1-benzylpiperazine-2-carboxamide (the positional isomer) has been reported to exhibit no affinity for β-adrenergic receptors , underscoring the functional divergence imparted by the N4-benzyl-2-carboxamide architecture.

Opioid Receptor Pharmacology GPCR Ligand Design Pain Research

Lack of cAMP Phosphodiesterase Inhibition: A Negative Selectivity Benchmark

In an in vitro enzymatic assay using bovine aorta, 4-benzylpiperazine-2-carboxamide demonstrated insignificant inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This result is directly contrasted with potent piperazine-based PDE inhibitors (e.g., sildenafil analogs) that exhibit nanomolar IC50 values in similar assays. The absence of PDE inhibition reduces the likelihood of off-target cardiovascular effects, a common liability for many piperazine-containing compounds [2].

Phosphodiesterase Assays Off-Target Profiling Cardiovascular Research

Physicochemical Profile: LogP and PSA as Determinants of Synthetic Tractability

4-Benzylpiperazine-2-carboxamide possesses a calculated LogP of 1.36 and a polar surface area (PSA) of 59.35 Ų . In comparison, unsubstituted piperazine-2-carboxamide has a predicted LogP of approximately -1.5 and a PSA of ~84 Ų . The higher LogP of the benzyl-substituted derivative enhances organic solvent solubility and facilitates purification via normal-phase chromatography, while the lower PSA improves passive membrane permeability in cell-based assays. This physicochemical profile also aligns favorably with Lipinski's Rule of Five, predicting acceptable oral bioavailability for downstream analogs [1].

Medicinal Chemistry ADME Prediction Building Block Selection

Antimycobacterial Activity: Class-Level Evidence from Benzylpiperazine Derivatives

While direct MIC data for 4-benzylpiperazine-2-carboxamide against Mycobacterium tuberculosis is not available in primary literature, structurally related benzylpiperazine carboxamides have demonstrated MIC values as low as 6.25 µg/mL against M. tuberculosis H37Rv [1]. This is comparable to the first-line antitubercular agent pyrazinamide (PZA), which exhibits MIC values in the range of 6.25–50 µg/mL depending on pH [2]. The benzylpiperazine core is hypothesized to target the QcrB subunit of the cytochrome bc1 complex, a validated antitubercular mechanism distinct from that of PZA [3].

Antitubercular Agents Infectious Disease Mycobacterium tuberculosis

Optimal Research and Industrial Application Scenarios for 4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0)


Delta Opioid Receptor (δOR) Agonist Probe Synthesis and GPCR Ligand Development

Given its moderate δOR affinity (pKi = 5.94) and selectivity over µOR and κOR, 4-benzylpiperazine-2-carboxamide serves as an ideal starting scaffold for synthesizing novel δOR agonists [1]. Researchers can leverage the N4-benzyl and C2-carboxamide functionalities for parallel library synthesis, targeting the δOR for applications in pain management and mood disorders without the addictive liabilities associated with µOR activation [2].

Building Block for Antitubercular Benzylpiperazine Ureas and Carboxamides

The compound's structural similarity to potent antitubercular benzylpiperazine ureas supports its use as a key intermediate in synthesizing next-generation agents targeting M. tuberculosis QcrB [3]. Its synthetic accessibility and favorable physicochemical properties (LogP 1.36, PSA 59.35 Ų) facilitate the generation of focused compound libraries for hit-to-lead optimization against drug-resistant tuberculosis strains .

Negative Control for cAMP Phosphodiesterase Assays and Off-Target Screening

The documented lack of cAMP phosphodiesterase inhibition at 1 µM [4] qualifies 4-benzylpiperazine-2-carboxamide as a suitable negative control in enzymatic assays. This application is particularly valuable in drug discovery programs aiming to develop selective PDE inhibitors or to de-risk piperazine-containing lead series for cardiovascular off-target effects [5].

Medicinal Chemistry Training and Academic Laboratory Instruction

The compound's well-defined regiochemistry and the commercial availability of closely related analogs (e.g., 1-benzylpiperazine-2-carboxamide) provide an excellent teaching tool for illustrating the principles of positional isomerism, structure-activity relationships (SAR), and the impact of lipophilicity on drug-like properties . It can be used in undergraduate and graduate laboratory courses focused on synthetic methodology and receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.